N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide is a synthetic organic compound belonging to the class of coumarin derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. The structure features a coumarin moiety linked to a nitrobenzamide, which may enhance its pharmacological properties.
The compound can be synthesized from readily available precursors, primarily involving 4-methyl-2-oxo-2H-chromen-7-yl derivatives and nitro-substituted aromatic amines. Research studies have explored various synthetic routes and biological evaluations of this compound, highlighting its potential applications in pharmaceuticals.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide is classified under:
The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C16H14N2O3 |
Molecular Weight | 282.30 g/mol |
IUPAC Name | N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide |
InChI Key | XYZ (specific key needed) |
The compound's structural features include:
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide can undergo several chemical reactions:
Reagents commonly used for these reactions include sodium borohydride for reductions and various acids or bases for hydrolysis. Reaction conditions such as temperature and solvent play a significant role in determining product distribution.
The mechanism of action for N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide is believed to involve its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
Experimental studies have shown that this compound exhibits significant anti-inflammatory and analgesic activities in various animal models, indicating its potential therapeutic applications.
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide typically exhibits:
The compound demonstrates stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further functionalization through chemical modifications.
N-(4-Methyl-2-oxo-2H-chromen-7-y)-4-nitrobenzamide has several applications in scientific research:
Coumarin derivatives represent privileged scaffolds in medicinal chemistry due to their inherently diverse pharmacological profiles, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The structural versatility of the coumarin nucleus allows strategic modifications at C-3, C-4, and C-7 positions, enabling rational design of hybrid molecules with enhanced target affinity and multi-targeting capabilities [1] [6]. Integration of the 4-nitrobenzamide moiety introduces distinct electronic and steric properties:
Table 1: Pharmacological Activities of Key Coumarin-Benzamide Hybrid Analogues
Compound | Structural Features | Reported Bioactivities | Reference |
---|---|---|---|
N-(4-Methyl-2-oxo-2H-chromen-7-yl)acetamide | Unsubstituted benzamide | Moderate antimicrobial activity | [3] |
DTBSB (Coumarin-quinone) | Quinone hybrid at C-3 | IC₅₀ = 2.8-5.3 µM (MCF-7, A549); COX-2 inhibition = 84% | [9] |
N-(4-Methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide | 4-NO₂ substitution | Hypothesized dual COX-2/Topo-I inhibition; Enhanced cellular penetration | This work |
6-Bromo-3-amidocoumarin | Bromo at C-6; Amide linker | 86% biofilm inhibition (P. aeruginosa); LasR receptor binding | [6] |
Coumarin hybrids demonstrate improved pharmacokinetic profiles compared to parent compounds. The nitrobenzamide component enhances cellular uptake via passive diffusion (predicted LogP = 2.8) and targets hypoxic tumor microenvironments through nitroreductase-activated mechanisms [1] [9]. This aligns with structure-activity relationship (SAR) studies showing that electron-withdrawing substituents (e.g., NO₂, Br, CF₃) at the para-position of the benzamide ring significantly boost anticancer potency relative to electron-donating groups (e.g., OCH₃, CH₃) [6] [8].
Bioisosteric replacement represents a cornerstone strategy for optimizing lead compounds’ pharmacodynamic and pharmacokinetic properties. The nitro group (-NO₂) functions as a versatile bioisostere due to its:
Table 2: Bioisosteric Equivalence of Nitro Group in Anti-Inflammatory Agents
Bioisostere | Hammett Constant (σₘ) | Volume (ų) | Effect on COX-2 IC₅₀ | Effect on Solubility (log S) |
---|---|---|---|---|
-NO₂ | 0.71 | 23 | Reference (1.0x) | Reference (0) |
-CN | 0.56 | 24 | 1.2x decrease | +0.3 units improvement |
-CF₃ | 0.43 | 46 | 2.5x decrease | -0.7 units reduction |
-SO₂CH₃ | 0.60 | 52 | 1.8x decrease | +0.4 units improvement |
In cyclooxygenase-2 (COX-2) inhibitors, the nitro group specifically targets a sub-pocket near Val523 and His90 residues. This sub-pocket exhibits higher polarity than the corresponding region in COX-1 (occupied by Ile523), contributing to COX-2 selectivity. Molecular dynamics simulations reveal that -NO₂ forms stable 2.9 Å hydrogen bonds with Arg120 and Tyr355, interactions less efficiently achieved by -CN or -CF₃ bioisosteres [7] [8]. Notably, coumarin hybrids bearing para-nitrobenzamide demonstrate 3-fold stronger COX-2 binding than meta-nitro derivatives due to optimal vector alignment with the catalytic site’s electrostatic gradient [8].
In anti-inflammatory lead optimization, the nitro group serves dual roles:
The structural architecture of N-(4-methyl-2-oxo-2H-chromen-7-yl)-4-nitrobenzamide supports potential dual inhibition of cyclooxygenase-2 (COX-2) and DNA topoisomerase I/II through distinct mechanistic pathways:
4-Methyl substitution on coumarin enhances hydrophobic contact with Ala527, potentially improving binding stability by ~40% over unsubstituted analogues [1].
Topoisomerase Inhibition Hypothesis:
Table 3: Predicted Binding Affinities of Hybrid in Therapeutic Targets
Target Protein | PDB ID | Predicted ΔG (kcal/mol) | Key Interacting Residues | Hypothesized Inhibition Mechanism |
---|---|---|---|---|
COX-2 Catalytic Site | 6COX | -9.8 | Arg120, Tyr355, Val523, Ala527 | Competitive inhibition of arachidonate binding |
Topoisomerase I-DNA Complex | 1SC7 | -11.2 | Tyr723, DG11, DC10, DA113 | DNA intercalation; Ternary complex stabilization |
Topoisomerase II ATPase | 1ZXM | -8.7 | Asn91, Lys168, Asp94 | ATP-binding site obstruction |
Synergistic effects arise from COX-2/prostaglandin E₂ (PGE₂) pathway inhibition suppressing inflammatory mediators that promote tumor progression, while topoisomerase inhibition directly damages DNA replication machinery. This dual action addresses limitations of single-target agents in treating complex pathologies like cancer and chronic inflammation [1] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: